molecular formula C6H6BrNO2 B2926887 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one CAS No. 1227502-35-3

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B2926887
CAS No.: 1227502-35-3
M. Wt: 204.023
InChI Key: OGSDHARUPWHNQU-UHFFFAOYSA-N
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Description

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and hydroxymethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one typically involves the bromination of 3-(hydroxymethyl)pyridin-2(1H)-one. One common method is the reaction of 3-(hydroxymethyl)pyridin-2(1H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the compound produced.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3-(hydroxymethyl)pyridin-2(1H)-one.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: 5-Bromo-3-(carboxymethyl)pyridin-2(1H)-one.

    Reduction: 3-(hydroxymethyl)pyridin-2(1H)-one.

    Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(hydroxymethyl)pyridine: Similar structure but lacks the carbonyl group at the 2-position.

    5-Bromo-3-iodo-2-methoxy-pyridine: Contains an iodine atom and a methoxy group instead of the hydroxymethyl group.

    5-Bromo-2-chloro-3-iodo-pyridine: Contains both chlorine and iodine atoms in its structure.

Uniqueness

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and hydroxymethyl groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

5-bromo-3-(hydroxymethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSDHARUPWHNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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